(S)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate
CAS No.: 161529-21-1
Cat. No.: VC15882023
Molecular Formula: C10H20INO2
Molecular Weight: 313.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161529-21-1 |
|---|---|
| Molecular Formula | C10H20INO2 |
| Molecular Weight | 313.18 g/mol |
| IUPAC Name | tert-butyl N-[(2S)-1-iodo-3-methylbutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C10H20INO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)/t8-/m1/s1 |
| Standard InChI Key | XBOPXPWVPIOUTD-MRVPVSSYSA-N |
| Isomeric SMILES | CC(C)[C@@H](CI)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)C(CI)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(S)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate possesses a stereocenter at the second carbon of the butan-2-yl chain, conferring chirality critical for enantioselective reactions. The Boc group (-OC(O)C(CH₃)₃) protects the amine functionality, while the iodine atom at the C1 position introduces potential for further functionalization via cross-coupling or nucleophilic substitution . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 161529-21-1 | |
| Molecular Formula | C₁₀H₂₀INO₂ | |
| Molecular Weight | 313.18 g/mol | |
| SMILES | O=C(OC(C)(C)C)NC@@HCI | |
| Purity | ≥98% |
The stereochemistry is explicitly denoted by the (S) configuration in the IUPAC name, which is crucial for interactions in asymmetric synthesis or biological systems .
Spectroscopic and Crystallographic Data
While direct crystallographic data for this compound is unavailable, related tert-butyl carbamates exhibit intramolecular hydrogen bonding and layered crystal packing. For example, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate (CAS 868694-44-4) forms chains via N–H···O hydrogen bonds, suggesting similar stabilization mechanisms might occur in (S)-tert-butyl (1-iodo-3-methylbutan-2-yl)carbamate . Infrared (IR) spectroscopy of analogous compounds shows characteristic Boc group absorptions near 1680–1720 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C–O stretch) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (S)-tert-butyl (1-iodo-3-methylbutan-2-yl)carbamate likely proceeds via a multi-step sequence starting from (S)-3-methyl-2-aminobutane. A plausible pathway involves:
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Boc Protection: Reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine to form (S)-tert-butyl (3-methylbutan-2-yl)carbamate .
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Iodination: Electrophilic iodination at the C1 position using iodine and a suitable oxidizing agent (e.g., N-iodosuccinimide) under controlled conditions .
This route mirrors methods used for structurally similar compounds, such as tert-butyl N-(3-methylbutan-2-yl)carbamate (CAS 18694089), where the Boc group is introduced prior to subsequent functionalization .
Optimization and Yield
Industrial-scale production faces challenges in maintaining stereochemical purity during iodination. Chromatographic purification (e.g., silica gel with petroleum ether/ethyl acetate gradients) is typically employed to achieve ≥98% purity, as noted in vendor specifications . Batch sizes vary, with suppliers like BLDpharm and AKSci offering gram to kilogram quantities, though availability fluctuates due to demand .
Physicochemical Properties
Solubility and Stability
(S)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide . The Boc group enhances stability against nucleophilic attack, while the iodine substituent renders the compound light-sensitive, necessitating storage in amber containers at 2–8°C .
Reactivity Profile
The iodine atom serves as a leaving group, enabling Suzuki-Miyaura or Ullmann-type cross-coupling reactions to install aryl or alkyl groups. For instance, palladium-catalyzed coupling with boronic acids could yield functionalized carbamates for drug discovery . Additionally, the Boc group is cleavable under acidic conditions (e.g., HCl/dioxane), regenerating the free amine for further derivatization .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
This compound’s primary utility lies in its role as a building block for complex molecules. The Boc-protected amine is a common motif in peptide mimetics and protease inhibitors. For example, analogs like tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate have been investigated as HIV-1 protease inhibitors, highlighting the relevance of such carbamates in antiviral drug development .
Future Research Directions
Further studies should explore:
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Catalytic Asymmetric Synthesis: Developing enantioselective iodination methods to improve yield and optical purity.
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Biological Screening: Evaluating cytotoxicity and therapeutic potential in disease models.
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Stability Studies: Investigating degradation pathways under varying pH and temperature conditions.
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